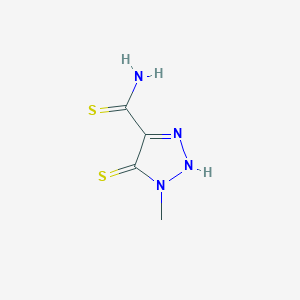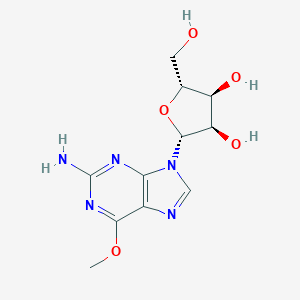
O-Methylguanosine
Übersicht
Beschreibung
O-Methylguanosine is a modified nucleoside that is produced in tRNAs by the action of tRNA guanosine-2’-O-methyltransferase, using S-adenosyl-L-methionine as a substrate . It is thought to stabilize the structure of the tRNA .
Synthesis Analysis
The synthesis of O-Methylguanosine involves the use of vaccinia virus-capping enzyme to modify multiple 5′ cap analogs . This enzyme can introduce a variety of GTP analogs to the 5′ end of RNA to generate 5′ cap-modified mRNAs that exhibit different translation levels . Another approach to the synthesis of the cap structure analogue with the correct orientation (Anti-Reverse Cap Analog, ARCA) having a classical structure (dimethylated guanosine dinucleotide 2m GpppG) is proposed .
Molecular Structure Analysis
The molecular formula of O-Methylguanosine is C11H15N5O5 . The average mass is 297.267 Da and the monoisotopic mass is 297.107330 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of O-Methylguanosine include a density of 2.0±0.1 g/cm3 . The index of refraction is 1.829 . It has 10 H bond acceptors, 5 H bond donors, and 3 freely rotating bonds .
Wissenschaftliche Forschungsanwendungen
Z-Form RNA Stabilizer
Scientific Field
Summary of the Application
The 2′-O-Methyl-8-methylguanosine (m8Gm) has been developed as a Z-form RNA stabilizer. This compound has been used for the structural and functional study of Z-RNA .
Methods of Application or Experimental Procedures
The m8Gm was designed and synthesized by inserting a methyl group at the C8 position of 2′-O-methyl guanosine. This modified guanosine was then incorporated into RNA .
Results or Outcomes
The incorporation of m8Gm into RNA markedly stabilized the Z-RNA, even under physiological salt conditions. This facilitated the A- to Z-RNA transition, even for AU-containing sequences that do not favor the formation of Z-RNA .
RNA Metabolism Regulator
Scientific Field
Summary of the Application
N7-methylguanosine (m7G) is a common post-transcriptional modification of RNA and is present in many different types of RNAs. It plays important roles in biological processes such as RNA metabolism and post-transcriptional regulation .
Methods of Application or Experimental Procedures
The m7G modifications are commonly found in mRNA, tRNA, rRNA, miRNA, and the 5′ cap end of eukaryotic mRNA . These modifications affect almost the whole process of RNA metabolism, including pre-mRNA splicing, stabilization of mRNA structure, transcription, translation, and nuclear export .
Results or Outcomes
The m7G modifications have been found to be crucial in the emergence of cancer . The m7G and related regulators appear to be considerably dysregulated in tumors .
Synthesis of Oligoribonucleotides
Scientific Field
Summary of the Application
2′-O-methylated oligoribonucleotide fragments are used in the coupling reactions with imidazole-activated 7-methylguanosine 5′-diphosphate .
Methods of Application or Experimental Procedures
The coupling reactions proceed preferably in an organic solvent in the presence of anhydrous ZnCl2 .
Results or Outcomes
This method provides an efficient way to synthesize oligoribonucleotides .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R,3R,4S,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O5/c1-20-9-5-8(14-11(12)15-9)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15)/t4-,6-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOXBSCIXZEQEQ-KQYNXXCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC(=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10861265 | |
| Record name | 6-O-Methylguanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10861265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-O-Methyl Guanosine | |
CAS RN |
7803-88-5 | |
| Record name | O-Methylguanosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7803-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6'-O-Methylguanosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007803885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-O-Methylguanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10861265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



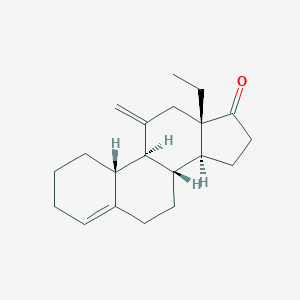
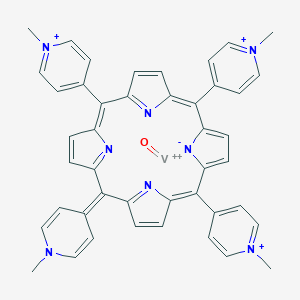
![6-Amino-2-[[6-amino-2-[2-[2-[[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[3-hydroxy-2-[[4-methyl-2-(pyrrolidine-2-carbonylamino)pentanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]propanoylamino]hexanoyl]amino]hexanoic acid](/img/structure/B23092.png)
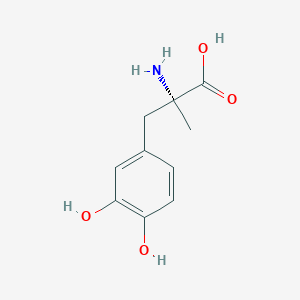
![acetic acid;cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate](/img/structure/B23094.png)

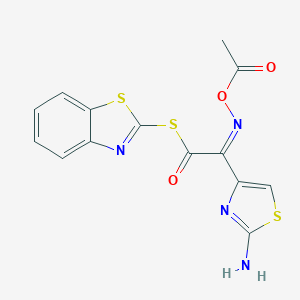
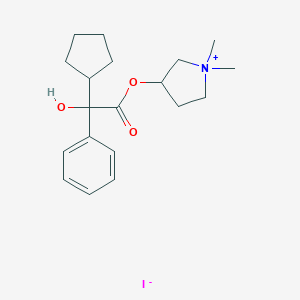
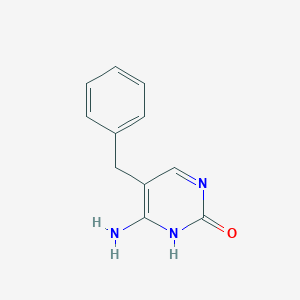
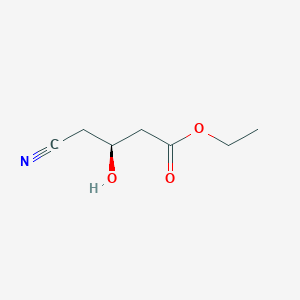
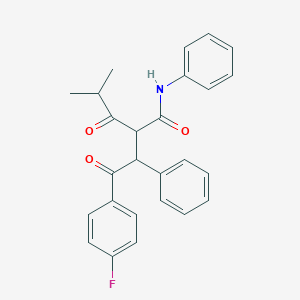
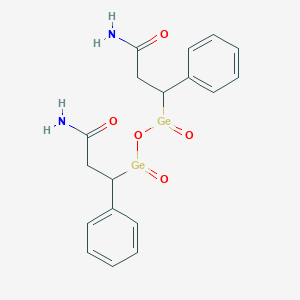
![11-[3-(Dimethylamino)-2-methylpropyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol](/img/structure/B23120.png)
